3,6-ジメトキシ-9H-キサンテン-9-オン

概要

説明

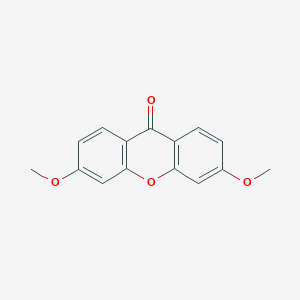

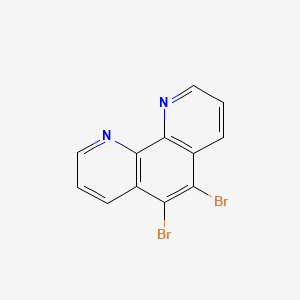

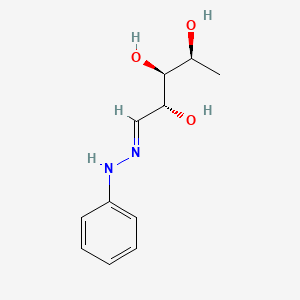

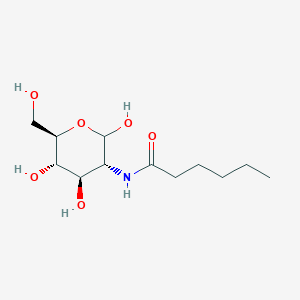

3,6-ジメトキシ-9H-キサンテン-9-オンは、キサントン誘導体であり、合成中間体です。 これは、フルオレセイン誘導体および抗癌またはアセチルコリンエステラーゼ阻害活性を持つ化合物の合成における用途で知られています 。 この化合物は、分子式C15H12O4、分子量256.3 g/molです .

科学的研究の応用

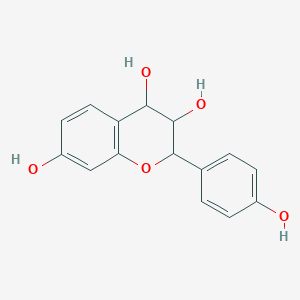

3,6-Dimethoxy-9H-xanthen-9-one has a wide range of scientific research applications. It is used in the synthesis of fluorescein derivatives, which are important in various imaging and diagnostic techniques . The compound also has potential anticancer properties and has been studied for its acetylcholinesterase inhibitory activities . Additionally, it is used in the development of new xanthone derivatives with potential therapeutic applications, including anti-inflammatory, antimicrobial, and antioxidant activities .

作用機序

3,6-ジメトキシ-9H-キサンテン-9-オンの作用機序は、特定の分子標的および経路との相互作用を含みます。 たとえば、そのアセチルコリンエステラーゼ阻害活性は、酵素の活性部位への結合によって達成され、アセチルコリンの分解を防ぎます 。 これにより、シナプス間隙のアセチルコリンレベルが上昇し、コリン作動性伝達が増強されます 。 この化合物の抗癌特性は、さまざまなシグナル伝達経路を通じてアポトーシスを誘導し、細胞増殖を阻害する能力に起因します .

生化学分析

Biochemical Properties

It is known that xanthones, the class of compounds to which 3,6-Dimethoxy-9H-xanthen-9-one belongs, interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, although the specific interactions of 3,6-Dimethoxy-9H-xanthen-9-one have not been extensively studied.

Cellular Effects

Xanthones have been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-cytotoxic responses

Molecular Mechanism

The molecular mechanism of action of 3,6-Dimethoxy-9H-xanthen-9-one is not well-understood. As a derivative of xanthone, it may share some of the molecular interactions and mechanisms of action of other xanthones. For example, some xanthones have been shown to inhibit enzymes such as α-glucosidase . The specific binding interactions, enzyme inhibition or activation, and changes in gene expression caused by 3,6-Dimethoxy-9H-xanthen-9-one have not been extensively studied.

Metabolic Pathways

Xanthone biosynthesis in plants involves the shikimate and the acetate pathways

準備方法

3,6-ジメトキシ-9H-キサンテン-9-オンの合成は、さまざまな方法で達成できます。 一般的なアプローチの1つは、2,4-ジヒドロキシベンズアルデヒドと適切な試薬の縮合によるものです 。 別の方法は、古典的および改変されたGrover、Shah、およびShah反応の使用であり、これには脱水剤としての無水酢酸を用いたポリフェノールとさまざまなサリチル酸の加熱が含まれます 。 工業生産方法は、しばしばマイクロ波加熱を利用して、収率を向上させ、反応時間を短縮します .

化学反応の分析

3,6-ジメトキシ-9H-キサンテン-9-オンは、酸化、還元、置換を含むさまざまな化学反応を受けます。 これらの反応に使用される一般的な試薬には、イッテルビウム、パラジウム、ルテニウム、および銅触媒が含まれます 。 この化合物は、フリーデル・クラフツ反応、ウルマンエーテルカップリング、および金属フリー酸化カップリングにも参加できます 。 これらの反応から生成される主な生成物には、さまざまな生物学的活性を有するキサントン誘導体が含まれます .

科学的研究の応用

3,6-ジメトキシ-9H-キサンテン-9-オンは、幅広い科学的研究用途があります。 これは、さまざまな画像化および診断技術において重要なフルオレセイン誘導体の合成に使用されます 。 この化合物は、潜在的な抗癌特性も持ち、アセチルコリンエステラーゼ阻害活性についても研究されています 。 さらに、これは、抗炎症、抗菌、および抗酸化活性を含む潜在的な治療用途を持つ新しいキサントン誘導体の開発に使用されます .

類似化合物との比較

特性

IUPAC Name |

3,6-dimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-17-9-3-5-11-13(7-9)19-14-8-10(18-2)4-6-12(14)15(11)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXSPYAXUNVJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B1631607.png)